molecular formula C11H11ClN2OS B13644228 N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride

N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride

Cat. No.: B13644228
M. Wt: 254.74 g/mol
InChI Key: HHBYSUGFOPCCEG-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride is a thiophene-based carboxamide derivative featuring a 4-aminophenyl substituent and a hydrochloride salt. The hydrochloride salt improves aqueous solubility, a common strategy in drug development .

Properties

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.74 g/mol

IUPAC Name

N-(4-aminophenyl)thiophene-3-carboxamide;hydrochloride

InChI

InChI=1S/C11H10N2OS.ClH/c12-9-1-3-10(4-2-9)13-11(14)8-5-6-15-7-8;/h1-7H,12H2,(H,13,14);1H

InChI Key

HHBYSUGFOPCCEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=CSC=C2.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(4-aminophenyl)thiophene-3-carboxamide Hydrochloride

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction of the thiophene-3-carboxamide core
  • Introduction of the 4-aminophenyl substituent on the amide nitrogen
  • Formation of the hydrochloride salt for improved stability and handling

The key synthetic challenge is the formation of the thiophene ring with the appropriate substitution pattern and the subsequent amidation with 4-aminophenyl derivatives.

Synthetic Routes and Reaction Conditions

Cyclization Route via α-Haloketone and 4-Aminobenzamide

One common approach to synthesize thiophene carboxamide derivatives involves the cyclization of α-haloketones with thiourea or related sulfur sources, followed by amidation with 4-aminophenyl compounds.

  • Starting materials: 4-aminobenzamide or 4-nitroaniline (reduced to 4-aminophenyl), α-haloketone, thiourea
  • Solvents: Ethanol or methanol
  • Catalysts: Bases such as sodium hydroxide or potassium carbonate
  • Conditions: Reflux at 80-100 °C for several hours
  • Mechanism: The α-haloketone reacts with thiourea to form the thiophene ring via cyclization; the amino group on the phenyl ring is introduced either before or after ring formation.
  • Purification: Recrystallization or chromatographic methods to achieve high purity

This method is widely used in both laboratory and industrial settings due to its straightforward procedure and relatively high yields.

Amidation of Thiophene-3-carboxylic Acid Derivatives

Another approach involves the preparation of thiophene-3-carboxylic acid or its derivatives (esters or acid chlorides), followed by amidation with 4-aminophenyl compounds.

  • Step 1: Preparation of thiophene-3-carboxylic acid derivatives
    For example, 3-thiopheneacetic acid can be esterified or converted to acid chlorides using reagents like oxalyl chloride in dichloromethane with catalytic N,N-dimethylformamide (DMF) at room temperature under inert atmosphere.
    Yield example: 97% for esterification under reflux with sulfuric acid in ethanol for 24 hours.

  • Step 2: Amidation reaction
    The acid chloride or activated ester is then reacted with 4-aminophenyl derivatives under controlled conditions to form the amide bond.
    Catalysts or coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane can be used to facilitate the amidation.
    Yields for amidation steps are reported around 56% under these conditions.

  • Step 3: Formation of hydrochloride salt
    The free amide is treated with hydrochloric acid to obtain the hydrochloride salt, improving solubility and stability.

Detailed Example Synthesis

Step Reaction Reagents and Conditions Yield Notes
1 Esterification of 3-thiopheneacetic acid 3-Thiopheneacetic acid, ethanol, sulfuric acid, reflux 24 h 97% Produces ethyl 2-(thiophen-3-yl)acetate as a colorless oil
2 Conversion to acid chloride Oxalyl chloride, DMF (catalytic), dichloromethane, room temp, 18 h, inert atmosphere ~97% (crude) Crude acid chloride used directly in next step
3 Amidation with 4-aminophenyl derivative 4-Aminophenyl compound, DCC, DMAP, dichloromethane, room temp, 24-72 h 56% Requires purification by column chromatography
4 Formation of hydrochloride salt Treatment with HCl in suitable solvent Quantitative Enhances stability and handling

Alternative Methods and Considerations

  • Direct amidation: Direct reaction of thiophene-3-carboxylic acid with 4-aminophenyl compounds under heating and catalytic conditions can be attempted but often gives lower yields due to poor reactivity of the acid group.
  • Use of protecting groups: If the 4-aminophenyl group contains other reactive sites, protecting groups may be required during synthesis to prevent side reactions.
  • Environmental and safety aspects: Some reagents such as oxalyl chloride and DCC are hazardous and require careful handling. Alternative coupling agents or greener solvents may be explored for sustainable synthesis.

Summary Table of Preparation Methods

Method Key Steps Reagents Reaction Conditions Yield Purification Notes
Cyclization with α-haloketone and thiourea Cyclization to thiophene ring + amidation α-Haloketone, thiourea, 4-aminophenyl derivative, base Reflux in ethanol/methanol, 80-100 °C Moderate to high Recrystallization, chromatography Suitable for scale-up
Esterification + acid chloride formation + amidation Esterify acid, convert to acid chloride, amidation 3-Thiopheneacetic acid, oxalyl chloride, DCC, DMAP, 4-aminophenyl compound Reflux (esterification), RT inert (acid chloride), RT (amidation) 56%-97% per step Chromatography High purity achievable
Direct amidation Direct coupling of acid and amine Thiophene-3-carboxylic acid, 4-aminophenyl amine Heating, catalysts Lower yields Chromatography Less common

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in medicinal chemistry.

    Industry: Utilized in materials science, including the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The phenyl ring’s substituents critically influence physicochemical properties and bioactivity. Key comparisons include:

Compound Name Substituents Molecular Formula Melting Point Notable Features
N-(4-aminophenyl)thiophene-3-carboxamide HCl 4-aminophenyl, thiophene-3-carboxamide C₁₁H₁₂ClN₃OS (with HCl) N/A Hydrochloride salt enhances solubility
Compound 3 () 4-chlorophenyl, acetyl C₁₉H₁₆ClN₃O₂S N/A Acetyl group may reduce polarity vs. amino group
N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide () 4-chloro-3-nitrophenyl C₁₁H₇ClN₂O₃S N/A Nitro group introduces electron-withdrawing effects, contrasting with amino’s electron-donating nature
Compound 15 () 4-methoxyphenyl, hydrazinocarbonyl C₂₁H₂₀N₆O₃S >300°C Hydrazinocarbonyl group increases H-bonding potential

Key Findings :

  • Electron-Donating vs.
  • Hydrogen Bonding: The hydrazinocarbonyl group in Compound 15 () increases melting points (>300°C) due to strong intermolecular forces, unlike the target compound’s amino group .
Thiophene Core Modifications

Variations in the thiophene ring’s substitution pattern and appended functional groups alter bioactivity:

Compound Name Thiophene Substituents Biological Relevance
Target Compound 3-carboxamide Optimizes steric and electronic interactions
Compound 5b () 3-(thiophen-3-yl)benzamide Tranylcypromine derivative with anti-LSD1 activity; thiophene-3-yl may enhance π-π stacking
N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide HCl () 2-carboxamide with pyrazole and fluorine Increased structural complexity improves target specificity but may reduce metabolic stability

Key Findings :

  • Positional Isomerism : The 3-carboxamide in the target compound vs. 2-carboxamide in affects molecular geometry and target binding .

Biological Activity

N-(4-aminophenyl)thiophene-3-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial, anticancer, and antioxidant research. This article provides a comprehensive overview of its biological activity, supported by relevant data and findings from various studies.

1. Antibacterial Activity

Recent studies have explored the antibacterial properties of thiophene-based compounds, including this compound. A notable investigation focused on nitrothiophene carboxamides, which demonstrated significant antibacterial effects against various strains of E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. These compounds function as prodrugs that require activation by bacterial nitroreductases to exhibit their bactericidal activity in vitro .

Table 1: Antibacterial Efficacy of Thiophene Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-(4-aminophenyl)thiophene-3-carboxamideE. coli>40 µg/ml
Nitrothiophene CarboxamideKlebsiella spp.12.5 µg/ml
Nitrothiophene CarboxamideShigella spp.6.25 µg/ml
Nitrothiophene CarboxamideSalmonella spp.25 µg/ml

The mechanism of action appears to involve the reduction of nitro groups within the bacterial cell, leading to the activation of the compound and subsequent antibacterial effects .

2. Anticancer Activity

The anticancer potential of thiophene derivatives has also been investigated extensively. A study highlighted the antiproliferative effects of various thiophene carboxamide derivatives against human cancer cell lines such as U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer .

Table 2: Anticancer Activity Against Human Cell Lines

CompoundCell LineIC50 (µM)
N-(4-aminophenyl)thiophene-3-carboxamideU-8710.5
N-(4-aminophenyl)thiophene-3-carboxamideMDA-MB-23115.2
Other Thiophene DerivativeU-877.8
Other Thiophene DerivativeMDA-MB-23112.0

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.

3. Antioxidant Activity

In addition to its antibacterial and anticancer properties, this compound has been evaluated for its antioxidant capabilities. The DPPH radical scavenging method was employed to assess its effectiveness compared to established antioxidants like ascorbic acid. Preliminary results indicated that certain derivatives exhibited antioxidant activity surpassing that of ascorbic acid by up to 1.4 times .

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (IC50 µM)
N-(4-aminophenyl)thiophene-3-carboxamide30.0
Ascorbic Acid42.0

4. Case Studies and Research Findings

Several case studies have highlighted the biological activities of thiophene derivatives:

  • Study on Antibacterial Mechanisms : Research indicated that mutations in bacterial genes related to nitroreductases significantly affected the MIC values for nitrothiophene carboxamides, suggesting a direct link between genetic factors and antibacterial efficacy .
  • Anticancer Efficacy in Vivo : In vivo studies demonstrated that thiophene derivatives could inhibit tumor growth in xenograft models, reinforcing their potential as therapeutic agents against various cancers .
  • Mechanistic Insights : Investigations into the molecular interactions of thiophene derivatives with target proteins have provided insights into their mechanisms of action, particularly in inhibiting key enzymes involved in cancer progression and bacterial metabolism .

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